molecular formula C33H38N4O6 B1235892 Mesobiliverdin IX CAS No. 493-88-9

Mesobiliverdin IX

Cat. No. B1235892
CAS RN: 493-88-9
M. Wt: 586.7 g/mol
InChI Key: CXSWQQWXIGDYEY-NSQVQWHSSA-N
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Description

Mesobiliverdin IXα is an analog of anti-inflammatory biliverdin IXα . It is known to enhance rat pancreatic islet yield and function . It is synthesized from phycocyanobilin derived from cyanobacteria .


Synthesis Analysis

Mesobiliverdin IXα can be synthesized through various chemical reactions, including the reaction of mesobiliverdin IXα dicesium salt with diiodomethane, 1,3-dibromopropane, and 1,4-dibromobutane. The synthesis process has been explored to understand the reactivity and potential applications of mesobiliverdin IXα derivatives.


Molecular Structure Analysis

The molecular structure of Mesobiliverdin IXα and its derivatives plays a crucial role in their chemical behavior and applications. Studies have demonstrated the synthesis and analysis of various mesobiliverdin IXα derivatives, focusing on their molecular structures to understand their biochemical and pharmacological potential.


Chemical Reactions Analysis

Mesobiliverdin IXα undergoes several chemical reactions, including photoisomerization and the addition of nucleophiles. These reactions are influenced by the compound’s molecular structure, specifically the flexibility around its central rings and the impact of internal cycle constriction.

Scientific Research Applications

Metabolite, Pigment, and Signaling Compound

Mesobiliverdin IX-alpha (BV), a tetrapyrrole, is found ubiquitously in most living organisms. It functions as a metabolite, pigment, and signaling compound . It is known to bind to diverse protein families such as heme-metabolizing enzymes and phytochromes .

Modulation of Spectral Properties

In the study of the Sandercyanin–BV complex, it was found that multiple conformations of BV are stabilized in the binding pocket of Sandercyanin . These conformers generate varied spectroscopic signatures both in their absorption and fluorescence spectra .

Natural Chromophore of Phytochromes

BV often acts as a natural chromophore of phytochromes (Phys) in plants, bacteria, fungi, and cyanobacteria . It regulates various physiological responses, including chlorophyll synthesis, photoperiodic seed germination, flowering, and photo-taxis .

Metabolite of Heme Catabolism

BV is a metabolite of heme catabolism . Its presence is used to gain evolutionary and ecological advantages by marine fish, lizards, chlorotic tree-frogs, and insects .

Enhancement of Pancreatic Islet Yield and Function

A study has shown that infusion of Mesobiliverdin IXα into pancreata enhanced yields of functional islets capable of reversing insulin dysfunction in diabetic recipients . This suggests its potential as a protectant of pancreatic islets for allograft transplantation .

Therapeutic Applications

BV IXα is being investigated by numerous research groups as a possible therapeutic for various clinical applications .

Mechanism of Action

Target of Action

The primary target of Mesobiliverdin IX is human NADPH biliverdin reductase . This enzyme plays a crucial role in the heme degradation pathway, which is associated with erythrocyte and hemoglobin turnover .

Mode of Action

Mesobiliverdin IX acts as a substrate for human NADPH biliverdin reductase . This interaction leads to changes in the enzyme’s activity, which can have downstream effects on various biological processes .

Biochemical Pathways

The interaction of Mesobiliverdin IX with its target enzyme is part of the heme degradation pathway . This pathway is responsible for the turnover of erythrocytes and hemoglobin . Mesobiliverdin IX’s action can influence multiple downstream pathways related to cell survival and stress responses .

Pharmacokinetics

It’s known that the compound can be synthesized from phycocyanobilin derived from cyanobacteria .

Result of Action

One of the most notable effects of Mesobiliverdin IX’s action is its ability to enhance rat pancreatic islet yield . When infused into excised Lewis rat pancreata, Mesobiliverdin IX led to an increase in islet equivalents, indicating a high degree of viability . Furthermore, when these islets were transplanted into livers of streptozotocin-induced diabetic rats, they were capable of lowering non-fasting blood glucose levels in a significant percentage of the recipients .

Action Environment

The action, efficacy, and stability of Mesobiliverdin IX can be influenced by various environmental factors. For instance, the compound’s production and function can be affected by the presence of other compounds, such as biliverdin IXα-HCl . .

properties

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSWQQWXIGDYEY-NSQVQWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

493-88-9
Record name Mesobiliverdin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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